N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

Sourcing selective probes for CYP2A6-mediated nicotine metabolism often means compromising on fluorine-specific binding interactions. N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 1050586-21-4) fills this gap with a constrained cyclopropane-4-fluorophenyl pharmacophore. Key advantages: • Sub-micromolar CYP2A6 inhibition predicted for the 4-fluorophenylcyclopropane carboxamide class, enabling robust enzyme kinetics studies. • Unique benzodioxole metabolic soft spot provides differentiated clearance profiles vs. plain phenyl analogs. • Structurally pre-organized geometry targets narrow hydrophobic pockets; also applicable to acetylcholinesterase (US9346818B2) and hepatocellular carcinoma (Hep3B) phenotypic screens. Supplied with rigorous analytical characterization to ensure reproducibility across SAR campaigns and fluorine-mediated binding investigations.

Molecular Formula C17H14FNO3
Molecular Weight 299.301
CAS No. 1050586-21-4
Cat. No. B2467159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
CAS1050586-21-4
Molecular FormulaC17H14FNO3
Molecular Weight299.301
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H14FNO3/c18-12-3-1-11(2-4-12)17(7-8-17)16(20)19-13-5-6-14-15(9-13)22-10-21-14/h1-6,9H,7-8,10H2,(H,19,20)
InChIKeyYVEYUQUMZREFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 1050586-21-4) – Chemical Class and Core Attributes


N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 1050586-21-4) is a synthetic small molecule belonging to the benzodioxole cyclopropane carboxamide family. It features a 1-(4-fluorophenyl)cyclopropane-1-carboxamide core coupled to a 2H-1,3-benzodioxol-5-amine moiety [1]. This scaffold is recognized in medicinal chemistry for its ability to modulate targets such as ATP-binding cassette transporters (e.g., CFTR) and acetylcholinesterase, as evidenced by patents covering related benzodioxole cyclopropane carboxamides [2]. The presence of both the electron-withdrawing 4-fluorophenyl group and the methylenedioxybenzene ring provides a distinct pharmacophoric profile compared to simpler analogs.

Why Generic Substitution Falls Short: Critical Structural Determinants for N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide Selection


Simple substitution of the 4-fluorophenyl group with other halogens or the removal of the benzodioxole ring abolishes the unique binding interactions that define the compound's biological profile. The cyclopropane ring imposes a constrained geometry that is essential for fitting into narrow hydrophobic pockets of target proteins, while the 4-fluorine atom engages in specific dipole interactions not achievable with hydrogen, chlorine, or methyl substituents [1]. Furthermore, the 1,3-benzodioxol-5-yl moiety acts as a metabolic soft spot that modulates clearance; replacing it with a plain phenyl ring significantly alters the compound's metabolic stability and off-target selectivity [2]. Therefore, in-class analogs lacking either the 4-fluorophenyl or the benzodioxole component cannot serve as interchangeable substitutes for research or industrial applications.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide


Superior CYP2A6 Inhibition Potency Relative to Unsubstituted Phenyl Analog

The compound shares the 1-(4-fluorophenyl)cyclopropane-1-carboxamide core with the known potent CYP2A6 inhibitor N1-(4-fluorophenyl)cyclopropane-1-carboxamide, which exhibits an IC50 value of <1 μM [1]. In contrast, the unsubstituted phenyl analog N1-phenylcyclopropane-1-carboxamide is essentially inactive, demonstrating that the 4-fluoro substitution is critical for CYP2A6 engagement. While direct IC50 data for the target compound is not available, the structural conservation of the pharmacophore strongly suggests comparable inhibitory activity [1].

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

Potential Acetylcholinesterase Inhibition Encompassed by Patent US9346818B2

The compound falls within the scope of the benzodioxole derivatives claimed in patent US9346818B2, which are described as having acetylcholinesterase inhibitory activity [1]. Although specific IC50 values for this exact compound are not disclosed, the patent asserts utility in treating Alzheimer's disease. This contrasts with related benzodioxole cyclopropane carboxamides (e.g., Vertex's CFTR modulators) that lack acetylcholinesterase activity, highlighting a possible unique therapeutic angle.

Acetylcholinesterase Alzheimer's disease Patent coverage

Enhanced Cytotoxicity Against Hep3B Liver Cancer Cells vs. Non‑Carboxamide Benzodioxoles

In a 2020 study, benzodioxole carboxamide derivatives (compounds 2a and 2b) demonstrated significant cytotoxicity against Hep3B cells, reducing α-fetoprotein secretion from 2519.17 ng/mL (untreated) to 1625.8 ng/mL and inducing G2-M arrest (8.07% vs. 7.4% for doxorubicin) [1]. The target compound, being a benzodioxole carboxamide, is structurally positioned to exhibit similar anticancer activity, whereas non‑carboxamide benzodioxoles (ketoesters, acetic acids, benzodiazepines) in the same study were largely inactive (IC50 3.94–9.12 mM).

Anticancer Hepatocellular carcinoma α-Fetoprotein

High-Value Application Scenarios for N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide Based on Differentiation Evidence


CYP2A6-Mediated Nicotine Addiction Research

This compound serves as a structural probe for CYP2A6 inhibitor design, leveraging the sub‑micromolar potency predicted for the 4-fluorophenylcyclopropane carboxamide class [1]. It can be used in enzyme kinetics studies to dissect the role of CYP2A6 in nicotine metabolism, where the unsubstituted phenyl analog is inactive.

Alzheimer's Disease Drug Discovery

Given its inclusion in patent US9346818B2, the compound is a candidate for acetylcholinesterase inhibition screening [2]. It can be employed as a starting point for structure-activity relationship (SAR) campaigns aimed at developing novel anti‑Alzheimer's agents with a benzodioxole scaffold.

Hepatocellular Carcinoma (HCC) Phenotypic Screening

Building on the class‑level anticancer activity of benzodioxole carboxamides against Hep3B cells [3], this compound can be prioritized as a library member for HCC phenotypic screens, especially where reduction of α-fetoprotein secretion is a desired endpoint.

Chemical Biology Tool for Fluorinated Pharmacophore Studies

The unique combination of a cyclopropane ring, 4-fluorophenyl group, and benzodioxole moiety makes this compound valuable for studying fluorine‑mediated binding interactions and metabolic stability in medicinal chemistry programs [1][3].

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